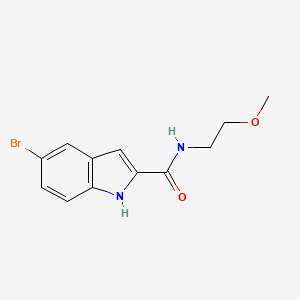

5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide

説明

特性

IUPAC Name |

5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-17-5-4-14-12(16)11-7-8-6-9(13)2-3-10(8)15-11/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBWNSKAQGJNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Peptide Coupling Using Carbodiimide Reagents (Method A)

- Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole hydrate (HOBt), and N,N-diisopropylethylamine (DIPEA).

- Procedure: The carboxylic acid and amine are reacted in the presence of EDC·HCl and HOBt to activate the acid, facilitating amide bond formation under mild conditions.

- Solvent: Typically conducted in anhydrous organic solvents such as dichloromethane or DMF.

- Outcome: High yields of the amide product with minimal side reactions.

Alternative Coupling Using EDC·HCl and 4-Dimethylaminopyridine (DMAP) (Method B)

- Reagents: EDC·HCl and DMAP.

- Application: Sometimes used when coupling benzimidazole derivatives or other heterocycles, but also applicable to indole carboxamides.

- Advantages: DMAP acts as a nucleophilic catalyst to accelerate the coupling reaction.

Both methods have been successfully applied to synthesize indole-2-carboxamides, including 5-bromo derivatives.

Specific Preparation Procedure for this compound

A representative preparation based on recent literature is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-bromo-1H-indole-2-carboxylic acid (700 mg, 2.92 mmol), 2-methoxyethan-1-amine (263 mg) | The acid and amine are combined in a suitable solvent. |

| 2 | Coupling agents such as EDC·HCl, HOBt, and DIPEA | The mixture is stirred under ambient or slightly elevated temperature to promote amide bond formation. |

| 3 | Work-up and purification | After reaction completion, the mixture is diluted, extracted, and purified by preparative HPLC to isolate the pure amide product. |

This procedure yields the desired this compound with high purity and good yield.

Cross-Coupling Reactions and Further Functionalization

In some synthetic schemes, the 5-bromo substituent serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions such as:

- Sonogashira Coupling: Reaction with terminal alkynes in the presence of Pd(PPh3)4 and CuI catalysts, typically in DMF or 1-propanol at 85 °C overnight, using triethylamine or diisopropylamine as base.

- Suzuki Coupling: Reaction with boronic acids or esters under Pd(PPh3)4 catalysis in aqueous dioxane with K2CO3 base at 85 °C overnight.

These reactions enable the synthesis of diverse analogues from the this compound scaffold.

Reaction Conditions Summary Table

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Amide Coupling | EDC·HCl, HOBt, DIPEA or DMAP | DCM, DMF | Room temp or slight heating | Several hours | High yield, mild conditions |

| Sonogashira Coupling | Pd(PPh3)4, CuI, TEA or DIPA | DMF or 1-propanol | 85 °C | Overnight | For alkyne coupling |

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Dioxane/water | 85 °C | Overnight | For aryl/heteroaryl coupling |

Purification Techniques

- Preparative High-Performance Liquid Chromatography (HPLC): Used extensively for final compound purification, employing gradients of methanol in water with 0.05% trifluoroacetic acid (TFA).

- Silica Gel Column Chromatography: Employed in intermediate purification steps.

- Extraction and Washing: Standard aqueous workup with sodium bicarbonate, brine, and drying over anhydrous sodium sulfate.

Research Findings and Yields

- The amide coupling step typically achieves yields above 70–80%.

- Cross-coupling reactions proceed with high efficiency, often yielding products in 70–90% range.

- Spectroscopic data (MS, ^1H NMR) confirm the structure and purity of the synthesized compounds.

化学反応の分析

Types of Reactions

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted indole derivatives.

Oxidation: Formation of indole oxides or quinones.

Reduction: Formation of reduced indole derivatives.

科学的研究の応用

5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of 5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter gene expression by interacting with DNA or RNA.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide, highlighting variations in substituents and their implications:

Key Observations:

- The 2-methoxyethyl group in the target compound likely enhances solubility compared to bulkier substituents like dicyclohexyl .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs in and , involving coupling of 5-bromoindole-2-carboxylic acid derivatives with 2-methoxyethylamine under basic conditions (e.g., sodium ethoxide in DMSO/DMF) .

Physicochemical Properties

Comparative physicochemical data for select analogs:

Key Observations:

生物活性

5-Bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and features a bromine atom at the 5-position of the indole ring, a methoxyethyl group at the nitrogen atom, and a carboxamide group at the 2-position. The synthesis typically involves three main steps:

- Bromination : Indole is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).

- Carboxylation : The resulting brominated indole undergoes carboxylation to introduce the carboxamide group.

- Amidation : Finally, the methoxyethyl group is introduced through an amidation reaction with 2-methoxyethylamine in the presence of a coupling agent like EDCI and a base such as triethylamine .

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. A study evaluating indole-2-carboxamides found that compounds similar to this one demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with GI50 values ranging from to .

The mechanism of action includes:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation and survival. The IC50 values for these inhibitory effects were reported between and , indicating strong potency .

- Induction of Apoptosis : It also induces apoptosis through modulation of apoptotic markers such as Caspases 3, 8, and 9, Cytochrome C, Bax, Bcl2, and p53 .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Indole derivatives are known for their broad-spectrum antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : It can alter receptor activity that influences cell signaling pathways related to growth and survival.

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of various indole-2-carboxamides revealed that derivatives similar to this compound had significant impacts on cancer cell viability. The study utilized MTT assays to assess cell viability after treatment with different concentrations of these compounds over a period. Results indicated that many derivatives maintained over 83% cell vitality at non-cytotoxic concentrations while effectively inhibiting cancer cell growth .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of indole derivatives against resistant strains like MRSA. The findings demonstrated that certain derivatives exhibited MIC values as low as , showcasing their potential utility in treating infections caused by resistant bacteria .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide, and how are yields optimized?

Answer:

The synthesis typically involves coupling 5-bromo-1H-indole-2-carboxylic acid derivatives with 2-methoxyethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) . Key factors for yield optimization include:

- Solvent selection : Polar aprotic solvents like DMF or PEG-400/DMF mixtures enhance reactivity and solubility of intermediates .

- Catalysis : Copper(I) iodide (CuI) can accelerate coupling reactions in azide-alkyne cycloadditions for related indole derivatives .

- Purification : Flash chromatography (e.g., 70:30 EtOAc/hexane) or Combiflash systems (gradient elution) effectively isolate the product .

- Workup : Trituration with acetone or ether removes unreacted starting materials .

Basic: How should researchers validate the structural identity of this compound using spectroscopic techniques?

Answer:

- H/C NMR : Confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCHCHOCH) and indole NH (δ ~11.7 ppm, exchangeable with DO) . The bromine substituent deshields adjacent protons, shifting aromatic peaks upfield .

- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy. For example, a calculated m/z of 327.05 (CHBrNO) should match experimental data .

- LC/MS : Retention times (e.g., ~1.25–3.17 min under SMD-FA05-3 conditions) and fragmentation patterns aid in purity assessment .

Advanced: How can contradictory biological activity data for indole-2-carboxamide analogs be systematically analyzed?

Answer: Contradictions often arise from structural modifications or assay variability. To resolve discrepancies:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine vs. chlorine at position 5, methoxyethyl vs. methyl groups) on target binding .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values in enzyme inhibition assays) to identify trends .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation times .

Advanced: What experimental design principles apply to optimizing the pharmacokinetic profile of this compound?

Answer:

- Solubility : Test in PBS (pH 7.4) or simulated gastric fluid. Modify lipophilicity by introducing polar groups (e.g., hydroxymethyl) without disrupting indole ring planarity .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxyethyl groups) .

- Permeability : Employ Caco-2 cell monolayers or PAMPA assays. LogP values <3 are ideal for oral bioavailability .

Advanced: How can researchers troubleshoot low yields in large-scale synthesis of this compound?

Answer:

- Scale-Up Adjustments : Replace DMF with toluene/THF for easier solvent removal. Use continuous flow reactors for exothermic steps .

- Byproduct Analysis : LC/MS or F NMR (if fluorinated analogs exist) identifies side products like dimerized indoles or hydrolysis derivatives .

- Catalyst Recycling : Immobilized CuI or Pd catalysts reduce metal contamination in final products .

Basic: What are the recommended storage conditions to ensure stability of this compound?

Answer:

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

- Solvent : For long-term storage, dissolve in anhydrous DMSO (≤10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How should researchers design a factorial experiment to evaluate reaction parameters for synthesizing this compound?

Answer:

A 2 factorial design can optimize three variables:

- Factors : Catalyst loading (0.5–1.0 eq), temperature (25–90°C), solvent (DMF vs. PEG-400/DMF) .

- Responses : Yield (HPLC purity ≥95%), reaction time.

- Analysis : ANOVA identifies significant interactions (e.g., high temperature reduces time but increases byproducts) .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。